molecular formula C10H17NO2 B1418501 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone CAS No. 1156195-27-5

2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone

Cat. No. B1418501
CAS RN: 1156195-27-5
M. Wt: 183.25 g/mol
InChI Key: OEKTUOCIILLFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone, also known as CPHPE, is a cyclopropyl-piperidinone derivative with a wide range of scientific applications. CPHPE has been studied extensively in the laboratory, and its various properties have been explored in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Chemical Reactivity and Synthesis

The structure and reactivity of cyclopropane derivatives are a significant area of research due to their application in drug development. Cyclopropane-containing compounds, like 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone, are involved in oxidation reactions to form carbonylcyclopropanes. These reactions are crucial as they avoid unnecessary synthetic stages and meet the requirements of atom economy. The oxidation involves powerful oxidants like ozone, dioxiranes, CrO3, and catalytic systems based on transition metals. These methods have been developed into a reliable approach to cyclopropylketones, which are useful in synthetic organic chemistry (Sedenkova et al., 2018).

Spiropiperidines in Drug Discovery

Spiropiperidines, which incorporate piperidine structures like in 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone, are gaining popularity in drug discovery due to their three-dimensional chemical space. The construction of spiropiperidines, such as 2-, 3-, and 4-spiropiperidines, is a focus of recent methodology, with the synthesis categorized based on the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These structures are synthesized for their potential applications in drug discovery, highlighting the importance of piperidine derivatives like 2-Cyclopropyl-1-(3-hydroxy-piperidin-1-yl)-ethanone in medicinal chemistry (Griggs et al., 2018).

properties

IUPAC Name

2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-2-1-5-11(7-9)10(13)6-8-3-4-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKTUOCIILLFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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